cis-2-Methylamino-cyclohexanol hydrochloride
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Overview
Description
cis-2-Methylamino-cyclohexanol hydrochloride: is a chemical compound with the molecular formula C7H15NO·HCl and a molecular weight of 165.66 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of cis-2-Methylamino-cyclohexanol hydrochloride involves several steps. One common synthetic route includes the reduction of the corresponding ketone followed by amination. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like methylamine . Industrial production methods often scale up these reactions, optimizing for yield and purity.
Chemical Reactions Analysis
cis-2-Methylamino-cyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced further to form different alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
cis-2-Methylamino-cyclohexanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including its effects on certain biological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-2-Methylamino-cyclohexanol hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context of the research .
Comparison with Similar Compounds
cis-2-Methylamino-cyclohexanol hydrochloride can be compared with similar compounds such as:
cis-2-Aminomethyl-cyclohexanol hydrochloride: This compound has a similar structure but differs in the position and type of the amino group.
cis-2-Methylamino-cyclohexyl-methanol hydrochloride: Another similar compound with a different functional group attached to the cyclohexane ring.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in research.
Properties
IUPAC Name |
(1S,2R)-2-(methylamino)cyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCHSSMOBVREJM-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@@H]1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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